molecular formula C15H14N4OS2 B2510175 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1797709-12-6

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2510175
CAS No.: 1797709-12-6
M. Wt: 330.42
InChI Key: NOHBEOLTMRPCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3), a key node in the regulation of innate immune signaling and metabolic homeostasis. Research utilizing this compound has been pivotal in elucidating the role of SIK3 in modulating the CREB-regulated transcription coactivator (CRTC)-CREB binding protein pathway, which governs the transcriptional response to cAMP. Its high selectivity for SIK3 over other kinases makes it an invaluable chemical probe for dissecting SIK3's specific functions in macrophage polarization and interleukin-10 production. Studies have demonstrated that pharmacological inhibition of SIK3 with this compound can promote an anti-inflammatory phenotype in innate immune cells, highlighting its utility in research areas spanning immunology, neuroinflammation, and cancer biology. The compound has been used to establish the critical role of SIK3 in the LKB1-SIK3 signaling axis, providing a mechanistic link between energy-sensing pathways and inflammatory gene expression. This tool compound enables researchers to explore novel therapeutic strategies for inflammatory and autoimmune diseases by targeting kinase-dependent signaling cascades.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c20-13(14-18-11-3-1-2-4-12(11)22-14)17-10-5-7-19(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHBEOLTMRPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with a suitable pyrrolidine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide. These compounds have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo models. A notable study reported that thiazolidinones led to significant tumor reduction in breast cancer models by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds containing thiazole structures exhibit anti-inflammatory properties. These effects are hypothesized to arise from the modulation of inflammatory cytokines and pathways. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Oxidizing Agents : Potassium permanganate for oxidation processes.
  • Reducing Agents : Lithium aluminum hydride for reduction steps.
  • Solvents : Dimethylformamide or dichloromethane are frequently used as reaction solvents.

A general synthetic route may involve the formation of the thiazole ring followed by the coupling with the pyrrolidine derivative to form the final product.

Case Study 1: Antibacterial Activity

In a comparative study assessing the antibacterial efficacy of various thiazole derivatives, this compound exhibited significant activity against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics such as ampicillin .

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer potential of this compound using human breast cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that observed for standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs documented in recent literature. Below is a detailed comparison of its key features against three representative compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₅H₁₄N₄OS₂ 330.44 Benzothiazole-2-carboxamide linked to 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl
3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (BK64139) C₁₅H₁₉N₃OS₂ 321.46 Propanamide backbone with 3-methylthiophene and pyrrolidine-thiazole substituents
N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1,3-benzothiazole-2-carboxamide C₁₉H₂₀N₄O₃S 396.46 Benzothiazole-2-carboxamide with piperidine-furan propenoyl side chain
N-(4-methyl-1,3-thiazol-2-yl)propanamide C₇H₉N₃OS 191.23 Simple thiazole-propanamide structure

Key Structural Differences

Core Heterocycle: The target compound and the analog share a benzothiazole-2-carboxamide core, which is absent in BK64139 (thiophene-based) and the simpler thiazole-propanamide . Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance binding to biological targets compared to thiophenes or furans .

Substituent Complexity: The pyrrolidine-thiazole group in the target compound provides a rigid yet flexible scaffold, contrasting with the piperidine-furan propenoyl group in the compound.

Molecular Weight and Solubility :

  • The target compound (330.44 g/mol) is heavier than BK64139 (321.46 g/mol) due to the benzothiazole moiety but lighter than the analog (396.46 g/mol). Higher molecular weight in the latter may reduce aqueous solubility, a critical factor in drug design .

Functional Group Diversity: BK64139 and the compound include propenoyl and furan groups, respectively, which introduce additional sites for electrophilic interactions. The target compound lacks these groups, relying solely on thiazole and benzothiazole for intermolecular interactions .

Hypothetical Implications for Research

  • Target Selectivity : The benzothiazole core may confer selectivity toward enzymes like tyrosine kinases or proteases, whereas thiophene/furan-containing analogs (e.g., BK64139) might target oxidative stress pathways .
  • Synthetic Accessibility : The simpler N-(4-methyl-1,3-thiazol-2-yl)propanamide could serve as a precursor for derivatization, while the target compound’s synthesis would require multi-step heterocyclic coupling.
  • ADMET Properties : The pyrrolidine-thiazole group in the target compound may improve membrane permeability compared to bulkier piperidine derivatives .

Biological Activity

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Structural Overview

The compound consists of a thiazole ring, a pyrrolidine moiety, and a benzothiazole core. The presence of sulfur and nitrogen in the thiazole ring enhances the compound's reactivity and biological activity. Additionally, the benzothiazole component is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing thiazole and benzothiazole moieties exhibit notable anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study reported that certain benzothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring attached to the thiazole significantly influence cytotoxic activity. For example, compounds with specific substitutions on the phenyl ring exhibited enhanced interactions with target proteins involved in cancer cell survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their efficacy against various pathogens. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
  • Interaction with DNA : Some thiazole-containing compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • A study on benzothiazole derivatives reported significant anticancer activity in preclinical models, leading to further investigations into their use as potential therapeutic agents .
  • Another investigation highlighted the antibacterial potential of thiazole derivatives against resistant strains of bacteria, emphasizing their role as lead compounds for drug development .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialSignificant inhibition of bacterial growth
Enzyme InhibitionInhibition of key metabolic enzymes
DNA InteractionDisruption of DNA replication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.